N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine
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Overview
Description
N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine is a complex heterocyclic compound. It features a triazolo-pyrimidine moiety, which is known for its versatile biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine involves multiple steps. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions typically involve heating the reactants in a microwave reactor at 140°C for a few hours .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes like JAK1, JAK2, and PHD-1.
Material Science: It has applications in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes like JAK1, JAK2, and PHD-1, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate cellular processes and exert therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives, such as:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Known for its biological activities and used in various medicinal applications.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure and exhibit a range of biological activities.
N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.
Properties
Molecular Formula |
C16H21N9 |
---|---|
Molecular Weight |
339.40 g/mol |
IUPAC Name |
N,N-dimethyl-6-[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]pyridazin-3-amine |
InChI |
InChI=1S/C16H21N9/c1-12-10-15(25-16(19-12)17-11-18-25)24-8-6-23(7-9-24)14-5-4-13(20-21-14)22(2)3/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
TWZSDNRZPXTOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NN=C(C=C4)N(C)C |
Origin of Product |
United States |
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